Cas no 1415559-41-9 (MK-8245 (Trifluoroacetate))

MK-8245 (Trifluoroacetate) 化学的及び物理的性質
名前と識別子
-
- MK-8245 (Trifluoroacetate)
- 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid, 2,2,2-trifluoroacetic acid
- MK 8245 Trifluoroacetate
- MK-8245 Trifluoroacetate
- 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
- DTXSID80735343
- BCP17297
- CS-0914
- DA-75592
- 1415559-41-9
- AKOS027322166
- HY-13077
- (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
- MK8245 Trifluoroacetate
- MS-30426
- 5-[3-[4-(2-Bromo-5-fluorophenoxy)-1-piperidinyl]-5-isoxazolyl]-2H-tetrazole-2-acetic acid 2,2,2-trifluoroacetate (1:1)
- G14189
-
- インチ: InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7)
- InChIKey: LEBPCMXFQYATAK-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1N=C(N=N1)C2=CC(N3CCC(CC3)OC4=CC(F)=CC=C4Br)=NO2)O.FC(C(O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 580.03291g/mol
- どういたいしつりょう: 580.03291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 656
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
MK-8245 (Trifluoroacetate) セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MK-8245 (Trifluoroacetate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57494-100mg |
MK-8245 Trifluoroacetate |
1415559-41-9 | 98% | 100mg |
¥7173.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M882619-5mg |
MK-8245 Trifluoroacetate |
1415559-41-9 | ≥98% | 5mg |
¥1,259.10 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57494-50mg |
MK-8245 Trifluoroacetate |
1415559-41-9 | 98% | 50mg |
¥4139.00 | 2023-09-07 | |
DC Chemicals | DC23176-1 g |
MK-8245 trifluoroacetate |
1415559-41-9 | >98% | 1g |
$2000.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57494-5mg |
MK-8245 Trifluoroacetate |
1415559-41-9 | 98% | 5mg |
¥1103.00 | 2023-09-07 | |
1PlusChem | 1P009CU3-2mg |
MK8245 Trifluoroacetate |
1415559-41-9 | 2mg |
$113.00 | 2023-12-21 | ||
DC Chemicals | DC23176-100 mg |
MK-8245 trifluoroacetate |
1415559-41-9 | >98% | 100mg |
$500.0 | 2022-02-28 | |
DC Chemicals | DC23176-250 mg |
MK-8245 trifluoroacetate |
1415559-41-9 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57494-10mg |
MK-8245 Trifluoroacetate |
1415559-41-9 | 98% | 10mg |
¥1838.00 | 2023-09-07 | |
DC Chemicals | DC23176-1g |
MK-8245 trifluoroacetate |
1415559-41-9 | >98% | 1g |
$2000.0 | 2023-09-15 |
MK-8245 (Trifluoroacetate) 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
MK-8245 (Trifluoroacetate)に関する追加情報
Compound Introduction: CAS No 1415559-41-9 and Product Name: MK-8245 (Trifluoroacetate)
CAS No 1415559-41-9 and MK-8245 (Trifluoroacetate) represent significant advancements in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. These compounds have garnered considerable attention due to their unique structural features and promising biological activities. The trifluoroacetate salt form of MK-8245 enhances its solubility and bioavailability, making it a valuable candidate for further pharmacological investigation.
The chemical structure of CAS No 1415559-41-9 encompasses a complex arrangement of functional groups that contribute to its distinct pharmacological profile. This compound has been extensively studied for its potential in modulating various biological pathways, particularly those involved in inflammation and immune response. Recent research has highlighted its ability to interact with specific enzymes and receptors, leading to the development of novel drug candidates for treating chronic inflammatory diseases.
In the realm of drug discovery, the synthesis and optimization of MK-8245 (Trifluoroacetate) have been driven by the need for more effective and selective therapeutic agents. The trifluoroacetate moiety plays a crucial role in stabilizing the compound and improving its pharmacokinetic properties. This has led to increased interest in exploring its potential applications in oncology, where targeted therapy is becoming increasingly important.
Recent studies have demonstrated that MK-8245 (Trifluoroacetate) exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate immune responses without significant side effects has positioned it as a leading candidate for further clinical development.
The structural features of CAS No 1415559-41-9 have also been investigated for their potential in developing new antibiotics. The unique arrangement of atoms and functional groups allows this compound to interact with bacterial enzymes in a manner that disrupts essential metabolic pathways. This has opened up new avenues for combating antibiotic-resistant strains, which pose a significant challenge to global health.
Moreover, the solubility-enhancing properties of the trifluoroacetate salt form of MK-8245 have made it an attractive candidate for oral administration. This improves patient compliance and reduces the need for invasive delivery methods. The compound's favorable pharmacokinetic profile has been further validated by preclinical studies, which have shown its potential in improving therapeutic outcomes.
The development of MK-8245 (Trifluoroacetate) is part of a broader trend in medicinal chemistry towards designing more targeted and effective therapeutic agents. The use of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing researchers to identify promising candidates more efficiently. This compound exemplifies the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing drug discovery.
Future research on CAS No 1415559-41-9 and MK-8245 (Trifluoroacetate) is likely to focus on optimizing their pharmacological properties and exploring new therapeutic applications. The potential use of these compounds in treating neurological disorders, such as Alzheimer's disease, has also been suggested based on preliminary findings. The unique chemical structure of these compounds provides a rich foundation for further innovation in drug design.
In conclusion, CAS No 1415559-41-9 and MK-8245 (Trifluoroacetate) represent significant advancements in medicinal chemistry with broad therapeutic implications. Their unique structural features, favorable pharmacokinetic properties, and promising biological activities make them valuable candidates for further clinical development. As research continues to uncover new applications for these compounds, they are poised to play a crucial role in addressing some of the most pressing challenges in global healthcare.
1415559-41-9 (MK-8245 (Trifluoroacetate)) 関連製品
- 1796991-75-7(N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide)
- 866588-35-4(3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1216523-22-6(2-(3-Chlorophenyl)propan-2-amine hydrochloride)
- 52508-41-5(2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)-)
- 2138267-56-6(1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol)
- 97692-81-4(3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazinane]-2,4'-dione)
- 33703-08-1(Diisononyl Adipate (mixture of isomers))
- 1806182-87-5(2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine)
- 1805123-59-4(4-Amino-2-bromo-6-(bromomethyl)pyridine)
- 312606-36-3(7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)




